2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone
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Description
2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Applications
Research on compounds with structural features similar to 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone shows significant antifungal and antimicrobial properties. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the synthetic routes and chemical modifications aimed at enhancing its therapeutic efficacy (Butters et al., 2001). Similarly, a study on the synthesis, characterization, and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrates the potential of such compounds in combating microbial infections (Nagamani et al., 2018).
Cancer Research
The investigation of cytotoxic effects is a critical aspect of cancer research. A study on the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and their cytotoxic effects offers insights into the potential therapeutic applications of these compounds in treating various cancer types (Alagöz et al., 2021).
HIV-1 Attachment Inhibition
The development of inhibitors targeting HIV-1 attachment presents another research avenue. A series of potent HIV-1 attachment inhibitors based on 4-fluoro-6-azaindole derivatives showcases the structural activity relationships leading to improved pharmacokinetic profiles and therapeutic potential (Regueiro-Ren et al., 2013).
Neurokinin-1 (NK1) Receptor Antagonism
In the context of neurokinin-1 receptor antagonists, such as Aprepitant, research focuses on efficient synthetic routes and mechanisms for enhancing drug efficacy. An efficient synthesis of Aprepitant using a crystallization-induced diastereoselective transformation illustrates the innovative approaches in drug development (Brands et al., 2003).
Properties
CAS No. |
1421464-07-4 |
---|---|
Molecular Formula |
C21H23FN4O |
Molecular Weight |
366.44 |
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24) |
InChI Key |
PXNYRUWZQYMAJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.